ethyl 3-(5-chlorothiophene-2-amido)-1-benzofuran-2-carboxylate
Description
Ethyl 3-(5-chlorothiophene-2-amido)-1-benzofuran-2-carboxylate is a synthetic small molecule characterized by a benzofuran core substituted with a 5-chlorothiophene-2-amido group at the 3-position and an ethyl carboxylate ester at the 2-position.
Properties
IUPAC Name |
ethyl 3-[(5-chlorothiophene-2-carbonyl)amino]-1-benzofuran-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClNO4S/c1-2-21-16(20)14-13(9-5-3-4-6-10(9)22-14)18-15(19)11-7-8-12(17)23-11/h3-8H,2H2,1H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBNJHGPDIATXQQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=CC=CC=C2O1)NC(=O)C3=CC=C(S3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-(5-chlorothiophene-2-amido)-1-benzofuran-2-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of Benzofuran Core: The benzofuran core can be synthesized through the cyclization of ortho-hydroxyaryl ketones.
Introduction of Thiophene Ring: The thiophene ring is introduced via a coupling reaction with a chlorothiophene derivative.
Esterification: The final step involves esterification to introduce the ethyl ester group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(5-chlorothiophene-2-amido)-1-benzofuran-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the thiophene ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzofuran and thiophene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Halogenating agents and nucleophiles like amines and thiols are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Ethyl 3-(5-chlorothiophene-2-amido)-1-benzofuran-2-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of advanced materials and as a precursor in organic synthesis.
Mechanism of Action
The mechanism of action of ethyl 3-(5-chlorothiophene-2-amido)-1-benzofuran-2-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Key Structural Analogs
The following compounds are structurally related to ethyl 3-(5-chlorothiophene-2-amido)-1-benzofuran-2-carboxylate, differing primarily in substituents and functional groups:
3-(5-Chlorothiophene-2-Amido)-1-Benzofuran-2-Carboxamide
- Molecular Formula : C₁₄H₉ClN₂O₃S
- Molecular Weight : 320.75 g/mol
- Key Features : Replaces the ethyl carboxylate with a carboxamide group.
- Properties: Calculated logP (XlogP): 3.9 Polar Surface Area (PSA): 114 Ų Hydrogen bond donors/acceptors: 2/4
Ethyl 3-(5-Chloro-2-Methoxybenzamido)-1-Benzofuran-2-Carboxylate
- Molecular Formula: C₁₉H₁₆ClNO₅
- Molecular Weight : 373.79 g/mol
- Key Features : Substitutes the chlorothiophene moiety with a 5-chloro-2-methoxybenzamido group.
- Properties :
- Methoxy group increases steric bulk and electron-donating effects.
- Likely higher logP than the chlorothiophene analog due to the benzamido group’s lipophilicity.
Comparative Data Table
*Estimated based on analog ; †Predicted based on substituent contributions.
Biological Activity
Ethyl 3-(5-chlorothiophene-2-amido)-1-benzofuran-2-carboxylate is a synthetic compound that has garnered attention for its potential biological activities. This article delves into its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- IUPAC Name : this compound
- Molecular Formula : CHClN\O
- Molecular Weight : 239.65 g/mol
- CAS Number : 329210-07-3
This compound features a benzofuran core structure, which is known for various biological activities, including anti-inflammatory and anticancer effects.
Antitumor Activity
Benzofuran derivatives, including this compound, have been reported to exhibit significant antitumor properties. Research indicates that compounds with similar structures can inhibit cell growth in various cancer cell lines. For instance, a study showed that certain benzofuran derivatives had IC values ranging from 11 μM to 12 μM against ovarian cancer cells (A2780) .
Anti-inflammatory Properties
Thiophene-based compounds have demonstrated anti-inflammatory activity by inhibiting cyclooxygenase (COX) and lipoxygenase (LOX) enzymes. These enzymes are crucial in the inflammatory response, and their inhibition can lead to reduced inflammation. This compound may share these properties due to the presence of the thiophene moiety in its structure.
The biological mechanisms through which this compound operates may include:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit COX and LOX enzymes, which play a significant role in the inflammatory process.
- Cell Cycle Arrest : Some benzofuran derivatives induce cell cycle arrest in cancer cells, leading to apoptosis.
- Antioxidant Activity : Compounds with similar structures have also been noted for their antioxidant properties, which can protect cells from oxidative stress.
Table 1: Summary of Biological Activities
Additional Findings
A study highlighted the potential of benzofuran derivatives as effective agents against various types of cancer, including leukemia and non-small cell lung cancer, showing inhibition rates of up to 80% in specific cell lines when treated with related compounds . Another investigation into thiophene derivatives reported significant inhibition of mast cell degranulation, suggesting a pathway for anti-inflammatory effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
